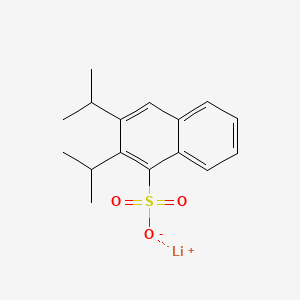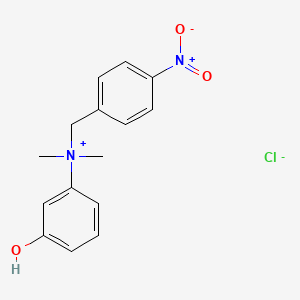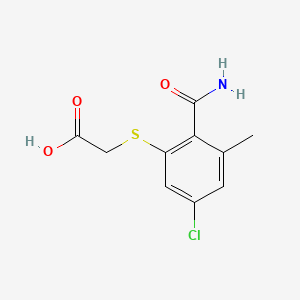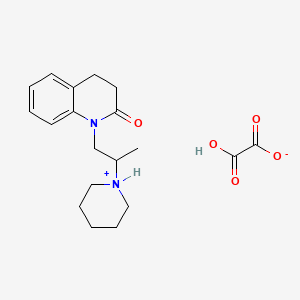
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate: is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-oxoacetate; 1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is part of the carbostyril family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and sodium hydrogen carbonate.
Reaction with 3-chloropropionylchloride: Under room temperature, 3-chloropropionylchloride is added to the mixture to form an intermediate compound.
Intramolecular FuKe Alkylation: This intermediate undergoes an intramolecular FuKe alkylation reaction in the presence of aluminum chloride and N,N-dimethylacetamide, resulting in the formation of the target product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of antimicrobial and antitubercular agents. Derivatives of this compound have exhibited potent activity against Mycobacterium tuberculosis and Plasmodium falciparum .
Medicine: In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various bacterial and fungal pathogens, making them candidates for developing new antibiotics .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound inhibit decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 3,4-Dihydro-β-carbolines
- 3,4-Dihydropyrimidinones
Comparison:
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril: This compound is similar in structure but has a hydroxyl group at the 7th position, which may alter its biological activity and reactivity .
- 3,4-Dihydro-β-carbolines: These compounds are structurally related but have different biological roles and applications, particularly in the context of their photophysical properties .
- 3,4-Dihydropyrimidinones: These compounds are used in antibacterial studies and have shown significant activity against pathogenic bacteria, making them potential candidates for overcoming bacterial drug resistance .
Uniqueness: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate stands out due to its unique combination of a carbostyril core and a piperidinopropyl side chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99672-80-7 |
|---|---|
Molekularformel |
C19H26N2O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-14(18-11-5-2-6-12-18)13-19-16-8-4-3-7-15(16)9-10-17(19)20;3-1(4)2(5)6/h3-4,7-8,14H,2,5-6,9-13H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LBTBTTGMOJACIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+]3CCCCC3.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


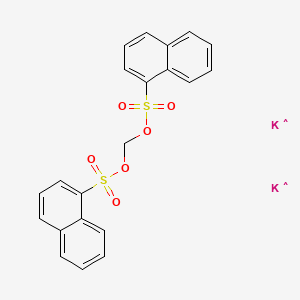
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

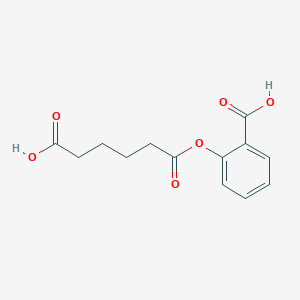
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)



